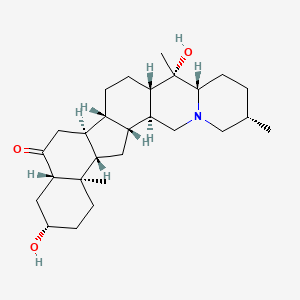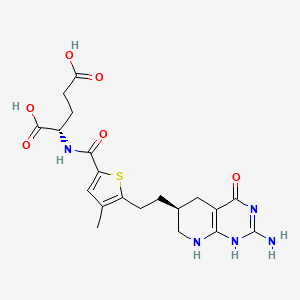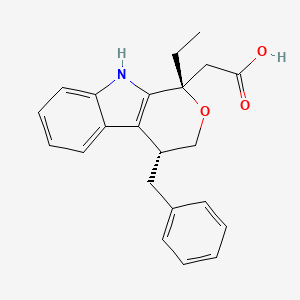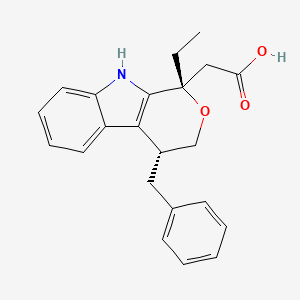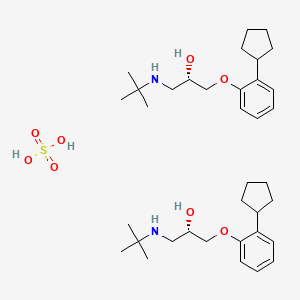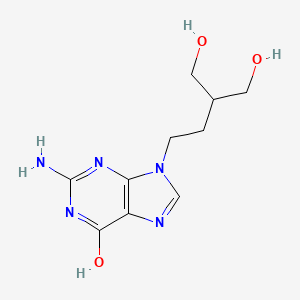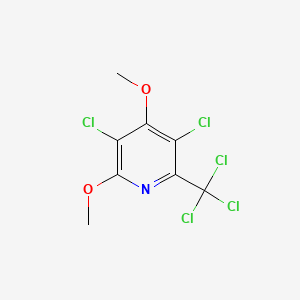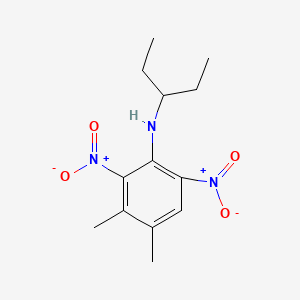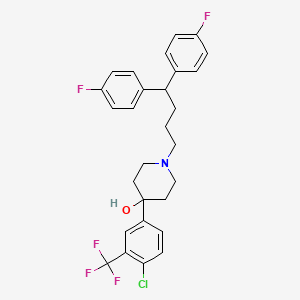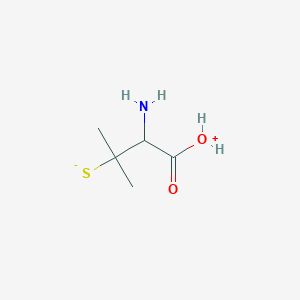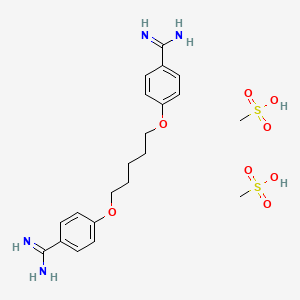
Pentamidine mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pentamidine mesylate is an antimicrobial compound primarily used to treat various parasitic infections, including African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia. It belongs to the aromatic diamidine family of medications and has been in medical use since 1937 . This compound is known for its ability to interfere with the synthesis of DNA, RNA, and proteins, making it effective against a range of pathogens .
準備方法
Synthetic Routes and Reaction Conditions
Pentamidine mesylate can be synthesized through a series of chemical reactions involving the condensation of 4,4’-diaminodiphenylmethane with pentanedioic acid. The reaction typically involves the use of methanesulfonic acid as a catalyst and solvent. The resulting product is then purified through recrystallization to obtain this compound in its pure form .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and pH levels. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical composition and purity .
化学反応の分析
Types of Reactions
Pentamidine mesylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pentamidine mesylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular metabolism and gene expression due to its ability to inhibit DNA and RNA synthesis.
Medicine: Extensively used in the treatment of parasitic infections and as a prophylactic agent in immunocompromised patients.
Industry: Utilized in the development of new antimicrobial agents and in the formulation of pharmaceutical products
作用機序
The exact mechanism of action of pentamidine mesylate is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This inhibition disrupts the replication and transcription processes in pathogens, leading to their death . This compound targets various molecular pathways, including oxidative phosphorylation and nucleotide incorporation into nucleic acids .
類似化合物との比較
Similar Compounds
Suramin: Another antiprotozoal agent used to treat African trypanosomiasis.
Eflornithine: Used in combination with nifurtimox for the treatment of late-stage African trypanosomiasis.
Melarsoprol: An organoarsenic compound used to treat second-stage African trypanosomiasis.
Uniqueness
Pentamidine mesylate is unique due to its broad-spectrum antimicrobial activity and its ability to be administered through various routes, including intravenous, intramuscular, and inhalation. Unlike some similar compounds, this compound is effective in both early and late stages of parasitic infections and has a relatively well-tolerated side effect profile .
特性
CAS番号 |
6823-79-6 |
|---|---|
分子式 |
C20H28N4O5S |
分子量 |
436.5 g/mol |
IUPAC名 |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H3,(H,2,3,4) |
InChIキー |
LCNPURURRXMYET-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |
正規SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |
外観 |
Solid powder |
Key on ui other cas no. |
6823-79-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Diamidine Lomidine NebuPent Pentacarinat Pentam Pentamidin Pentamidine Pentamidine Isethionate Pentamidine Mesylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


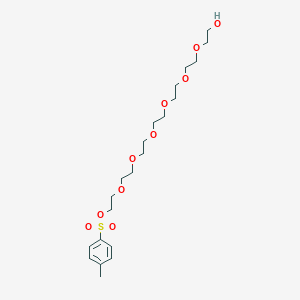
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)
